REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([O:14][CH3:15])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1.[CH3:16][N:17](C)C(=O)C>[C-]#N.[Zn+2].[C-]#N.[Zn].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:13][O:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[O:14][CH3:15])[N:5]=[CH:4][CH:3]=[C:2]2[C:16]#[N:17] |f:2.3.4,6.7.8.9.10,11.12.13|
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Name
|
|
Quantity
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2 g
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Type
|
reactant
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Smiles
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ClC1=CC=NC2=CC(=C(C=C12)OC)OC
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Name
|
|
Quantity
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12 mL
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Type
|
reactant
|
Smiles
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CN(C(C)=O)C
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Name
|
Zinc(II) cyanide
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Quantity
|
0.66 g
|
Type
|
catalyst
|
Smiles
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[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
0.084 g
|
Type
|
catalyst
|
Smiles
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[Zn]
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Name
|
|
Quantity
|
0.17 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
|
|
Quantity
|
0.23 g
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Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
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Control Type
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UNSPECIFIED
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Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The mixture was degassed under nitrogen
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Type
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CUSTOM
|
Details
|
The solvent was removed
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Type
|
CUSTOM
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Details
|
the residue was purified by silica gel chromatography (hexane to ethyl acetate)
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Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CC=NC2=CC1OC)C#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |